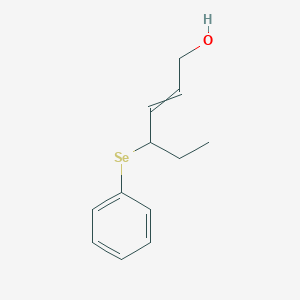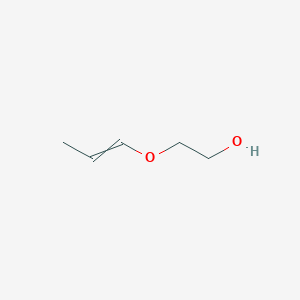![molecular formula C19H22ClN3OS B12564615 N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea CAS No. 176657-46-8](/img/structure/B12564615.png)
N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea typically involves the reaction of 2-chloroethylamine with a phenothiazine derivative, followed by the introduction of a urea moiety. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine to its corresponding amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can lead to various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially leading to:
Inhibition of enzyme activity: Blocking the function of key enzymes involved in disease pathways.
Receptor modulation: Altering the activity of receptors to produce therapeutic effects.
DNA interaction: The chloroethyl group may form covalent bonds with DNA, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thiourea derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is unique due to its specific combination of a chloroethyl group and a phenothiazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
176657-46-8 |
|---|---|
Formule moléculaire |
C19H22ClN3OS |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-phenothiazin-10-ylbutyl)urea |
InChI |
InChI=1S/C19H22ClN3OS/c20-11-13-22-19(24)21-12-5-6-14-23-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)23/h1-4,7-10H,5-6,11-14H2,(H2,21,22,24) |
Clé InChI |
VTKYGFAOBRRAJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCNC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



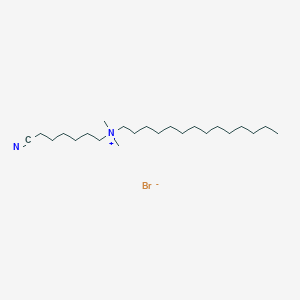
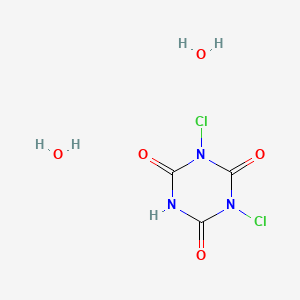
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
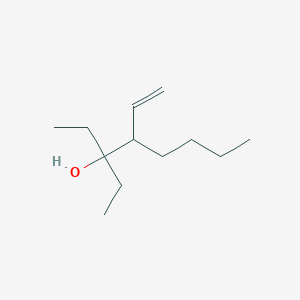


![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)

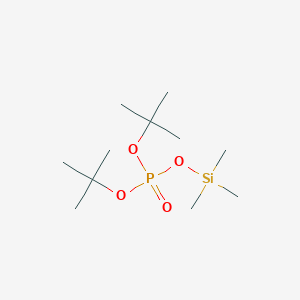
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
